P-menthane is a clear liquid. (NTP, 1992)
P-menthane is a terpenoid fundamental parent and a monoterpene.
p-Menthane
CAS No.: 1678-82-6
Cat. No.: VC21228191
Molecular Formula: C10H20
Molecular Weight: 140.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1678-82-6 |
|---|---|
| Molecular Formula | C10H20 |
| Molecular Weight | 140.27 g/mol |
| IUPAC Name | 1-methyl-4-propan-2-ylcyclohexane |
| Standard InChI | InChI=1S/C10H20/c1-8(2)10-6-4-9(3)5-7-10/h8-10H,4-7H2,1-3H3 |
| Standard InChI Key | CFJYNSNXFXLKNS-UHFFFAOYSA-N |
| SMILES | CC1CCC(CC1)C(C)C |
| Canonical SMILES | CC1CCC(CC1)C(C)C |
| Boiling Point | 171.1 °C 170.9 °C AT 725 MM HG |
| Melting Point | -87.9333333333 °C -87.6 °C -89.84 °C -87.6°C |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
p-Menthane, with the molecular formula C₁₀H₂₀, is a cyclic hydrocarbon structurally described as 1-methyl-4-(1-methylethyl)-cyclohexane . The compound's IUPAC name formally recognizes this arrangement of atoms, with a cyclohexane ring bearing methyl and isopropyl substituents in para positions. The chemical has a molecular weight of 140.27 g/mol and is registered under CAS number 99-82-1 . Its structural configuration allows for stereoisomerism, with both cis and trans forms commonly encountered in nature and commercial preparations . The isomeric variations result from different spatial arrangements of the methyl and isopropyl groups relative to the cyclohexane ring plane.
Physical Properties
p-Menthane exhibits distinct physical characteristics that define its behavior in various environmental and industrial contexts. The compound exists as a colorless mobile liquid at standard conditions, with a characteristic pine odor . Its physical properties facilitate its applications in fragrance and as a chemical intermediate.
| Property | Value |
|---|---|
| Physical state | Colorless mobile liquid |
| Odor | Pine |
| Melting point | -87.6°C |
| Boiling point | 171.0-171.7°C |
| Density | 0.7970 |
| Vapor pressure | 3.52 hPa at 25°C |
| Refractive index | 1.45562 (589.3 nm, 22°C) |
| Viscosity | 1.456 mm²/s |
| Water solubility | 620 μg/L at 20°C |
| LogP | 5.6 at 25°C |
Table 1: Physical properties of p-Menthane
The compound's low water solubility (620 μg/L) contrasts with its good solubility in alcohols and oils, which is typical of terpene hydrocarbons . This solubility profile influences its extraction methodologies and applications. The relatively high logP value of 5.6 indicates significant lipophilicity, suggesting p-menthane readily partitions into organic phases and biological membranes rather than aqueous environments.
Occurrence and Synthesis
Natural Occurrence
p-Menthane occurs naturally in the plant kingdom, particularly in essential oils and plant exudates. Notably, the compound has been identified in Eucalyptus fruits, where it contributes to the characteristic aromatic profile of these plant materials . The natural occurrence of p-menthane typically involves a mixture of its stereoisomers, reflecting the diverse biosynthetic pathways in plants that produce terpene compounds.
Research into terpene biosynthesis suggests p-menthane represents an important node in the metabolic network of monoterpenes, connecting various bioactive compounds through enzymatic transformations. Its presence in natural systems underscores the ecological significance of terpenes in plant defense mechanisms, pollinator attraction, and environmental adaptation.
Synthetic Routes
The industrial synthesis of p-menthane predominantly relies on catalytic hydrogenation or hydrogenolysis of naturally occurring terpenoids. Primary precursors include p-cymene, terpinolenes, phellandrene, and limonene . These starting materials undergo hydrogen addition in the presence of specific catalysts to yield p-menthane as a mixture of stereoisomers.
Typical catalysts employed in this process include Raney nickel, platinum, and mixed copper and aluminum oxides . The reaction conditions can be modulated to influence isomer distribution and conversion efficiency. The synthetic pathway can be generally represented as:
Limonene/p-cymene/terpinols + H₂ → p-Menthane (cis/trans mixture)
This catalytic hydrogenation process has been refined through decades of research to optimize yield and selectivity. The resulting product usually contains both cis and trans isomers, which possess similar physical and chemical properties that make separation unnecessary for most applications .
Industrial Applications
Perfumery and Flavor Industry
p-Menthane serves as an important intermediate in the manufacturing of various perfume and flavor materials . Its characteristic pine-like odor and chemical stability make it valuable in fragrance compositions, particularly those requiring woody or herbaceous notes. The compound's low water solubility and good solubility in alcohols and oils facilitate its incorporation into fragrance formulations.
As a monoterpene, p-menthane shares structural similarities with many naturally occurring aroma compounds, allowing it to blend harmoniously in complex fragrance compositions. Its use extends to flavoring applications where pine, mentholic, or camphoraceous notes are desired, though direct food applications are less common than its use as a precursor to derivative compounds with more distinctive sensory properties.
Polymer Chemistry
The most significant industrial application of p-menthane lies in polymer chemistry, where it serves as a precursor to its hydroperoxide . p-Menthane hydroperoxide functions as an effective initiator for various polymerization reactions, catalyzing the formation of polymers under controlled conditions. This application leverages the compound's unique structural features and reactivity to generate radical species that propagate polymerization chains.
The utility of p-menthane-derived hydroperoxides in polymer synthesis has been documented in research dating back several decades, with applications in the production of synthetic rubbers, plastics, and specialty polymers. The controlled decomposition of these hydroperoxides provides a reliable method for initiating free-radical polymerization processes under relatively mild conditions.
Related Compounds and Derivatives
Isomers of p-Menthane
p-Menthane exists as multiple stereoisomers due to the different possible orientations of its methyl and isopropyl substituents relative to the cyclohexane ring. The cis and trans isomers represent the most common forms encountered in commercial preparations . These isomers exhibit subtle differences in physical properties but share similar chemical reactivity profiles, allowing them to be used interchangeably in most applications.
The relationship between these isomeric forms has been studied using various analytical techniques, including gas chromatography, NMR spectroscopy, and computational modeling. These investigations have provided insights into the conformational energetics and interconversion barriers that influence isomer distribution under different conditions.
p-Menthane-3,8-diol and Other Derivatives
p-Menthane-3,8-diol represents one of the most significant derivatives of p-menthane, distinguished by hydroxyl groups at the 3 and 8 positions of the p-menthane skeleton . This compound has gained particular attention for its application as a biopesticide, specifically as an insect repellent that can be applied to human skin and clothing .
Toxicological studies on p-menthane-3,8-diol have established its safety profile for topical applications. Research indicates no genotoxicity at tested doses, with and without metabolic activation . The compound has demonstrated minimal eye and skin irritation potential, with no evidence of dermal sensitization at typical use concentrations .
Other derivatives of p-menthane include oxidized forms (ketones, alcohols), halogenated derivatives, and functionalized variants that find applications in pharmaceutical research, agrochemicals, and specialty chemical manufacturing. The structural versatility of the p-menthane skeleton provides a platform for diverse chemical modifications leading to compounds with tailored properties for specific applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume